molecular formula C12H16BrN B2827495 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1897746-56-3

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2827495
CAS No.: 1897746-56-3
M. Wt: 254.171
InChI Key: RNAOSFOEEOEGFB-UHFFFAOYSA-N
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Description

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN It is a derivative of tetrahydroquinoline, featuring a bromine atom at the 6th position and three methyl groups at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the quinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroquinolines, while oxidation can produce quinoline derivatives.

Scientific Research Applications

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
  • 6-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Uniqueness

6-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom and the three methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-bromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAOSFOEEOEGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)Br)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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